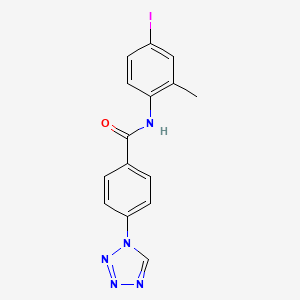![molecular formula C18H15BrN2O2S B4655332 [2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4655332.png)
[2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid
Overview
Description
[2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid, also known as BMTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTA belongs to the thiazole family of compounds and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of [2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. [2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
[2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for drug development. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases, including cancer. [2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid has also been shown to modulate the immune system, which may have implications for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of [2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid is its relatively low toxicity, which makes it a viable option for drug development. [2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid has also been shown to have good stability and solubility, which are important factors in the development of drugs. However, there are also limitations associated with the use of [2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on [2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid. One area of interest is the development of more potent analogs of [2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid that exhibit improved therapeutic potential. Another area of interest is the investigation of the mechanism of action of [2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid, which may provide insights into its therapeutic potential. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of [2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid in humans.
Scientific Research Applications
[2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. [2-[(4-bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
2-[2-(4-bromoanilino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-11-2-4-12(5-3-11)17-15(10-16(22)23)24-18(21-17)20-14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJMBQCIJBDRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=C(C=C3)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(4-Bromophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-YL}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopentyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4655252.png)
![N-(4-acetylphenyl)-2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4655264.png)
![{4-[2-cyano-2-(3-nitrophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4655269.png)
![ethyl 1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxylate](/img/structure/B4655273.png)
![2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B4655296.png)
![ethyl 4-[(2-chloro-3-phenylacryloyl)amino]benzoate](/img/structure/B4655300.png)
![N-[3-({4-[(2-chloro-4-nitrophenyl)thio]benzyl}oxy)phenyl]acetamide](/img/structure/B4655303.png)

![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B4655315.png)
![3,5-dihydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B4655318.png)
![4-chloro-N-(3-ethoxypropyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4655336.png)
![4-(ethoxycarbonyl)-1-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)methyl]pyridinium bromide](/img/structure/B4655343.png)
![3-butoxy-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4655344.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B4655352.png)